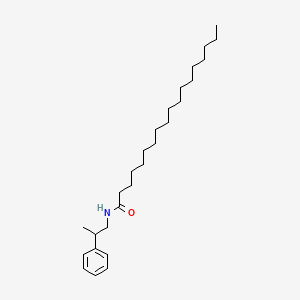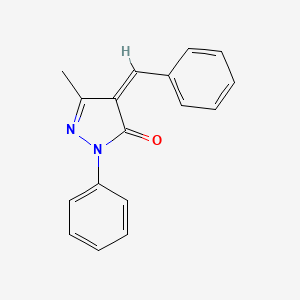![molecular formula C24H14ClN3O4 B15020441 2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15020441.png)
2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core, a chlorophenyl group, and a nitrophenyl-furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the chlorophenyl group and the nitrophenyl-furan moiety through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitro group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:
- 2-(4-chlorophenyl)-1,3-benzoxazole
- 2-(4-nitrophenyl)-1,3-benzoxazole
- 2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H14ClN3O4 |
|---|---|
Poids moléculaire |
443.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(2-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H14ClN3O4/c25-16-7-5-15(6-8-16)24-27-20-13-17(9-11-23(20)32-24)26-14-18-10-12-22(31-18)19-3-1-2-4-21(19)28(29)30/h1-14H |
Clé InChI |
ZTWDQNAHYITOAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B15020378.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)

![N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
![N-{2-[(2E)-2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}-4-nitrobenzenesulfonamide](/img/structure/B15020427.png)
![6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020434.png)
![Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate](/img/structure/B15020435.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15020446.png)
